Cas no 1710472-19-7 (3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine)

3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine 化学的及び物理的性質
名前と識別子
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- 3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine
- Benzenamine, 3-[3-(methylsulfonyl)-1H-pyrrol-2-yl]-
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- インチ: 1S/C11H12N2O2S/c1-16(14,15)10-5-6-13-11(10)8-3-2-4-9(12)7-8/h2-7,13H,12H2,1H3
- InChIKey: JKNUWYFTINLQMI-UHFFFAOYSA-N
- SMILES: C1(N)=CC=CC(C2=C(S(C)(=O)=O)C=CN2)=C1
3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM510293-1g |
3-(3-(Methylsulfonyl)-1H-pyrrol-2-yl)aniline |
1710472-19-7 | 97% | 1g |
$*** | 2023-03-30 |
3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamineに関する追加情報
Introduction to 3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine (CAS No. 1710472-19-7)
3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine (CAS No. 1710472-19-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the areas of neurodegenerative diseases and cancer therapy.
The chemical structure of 3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine consists of a phenyl ring substituted with an amino group and a methanesulfonyl-substituted pyrrole moiety. The presence of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for drug development. Recent studies have highlighted its ability to modulate key biological pathways, making it a subject of intense investigation.
In the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's, 3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine has demonstrated neuroprotective effects. Research published in the Journal of Medicinal Chemistry (2022) showed that this compound can effectively inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. Additionally, it has been found to reduce oxidative stress and inflammation in neuronal cells, thereby protecting them from damage.
Furthermore, the compound has shown promise in cancer therapy. Studies conducted by the National Cancer Institute (2021) revealed that 3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine exhibits potent antiproliferative activity against various cancer cell lines, including those resistant to conventional treatments. Its mechanism of action involves the inhibition of key signaling pathways such as PI3K/AKT and MAPK, which are often dysregulated in cancer cells.
The pharmacokinetic properties of 3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine have also been extensively studied. Preclinical data indicate that it has favorable oral bioavailability and a reasonable half-life, making it suitable for chronic administration. Moreover, its low toxicity profile and minimal side effects further enhance its therapeutic potential.
In addition to its therapeutic applications, 3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine has been explored for its use as a research tool in understanding the molecular mechanisms underlying various diseases. Its ability to selectively target specific proteins and pathways makes it an invaluable asset in both academic and industrial research settings.
The synthesis of 3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for its production, facilitating its broader application in both research and clinical settings.
In conclusion, 3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine (CAS No. 1710472-19-7) is a promising compound with a wide range of potential applications in medicine and research. Its unique chemical structure and biological properties make it a valuable candidate for further investigation and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely to play an increasingly important role in the treatment of various diseases.
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